molecular formula C21H19ClN2O3 B3474908 MFCD02363655

MFCD02363655

Cat. No.: B3474908
M. Wt: 382.8 g/mol
InChI Key: OMWRTLNRABIFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the code “MFCD02363655” is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD02363655” involves several synthetic routes. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized methods to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: “MFCD02363655” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific applications in various fields.

Scientific Research Applications

“MFCD02363655” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on biological systems and its role in various biochemical pathways. In medicine, “this compound” is explored for its therapeutic potential and its ability to interact with specific molecular targets. In industry, it is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of “MFCD02363655” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical outcomes, depending on the context and the specific application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “MFCD02363655” include those with comparable chemical structures and reactivity. These compounds may share similar applications and properties but differ in specific aspects that make “this compound” unique.

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This compound may offer advantages in terms of reactivity, stability, or specificity compared to other similar compounds.

Conclusion

“this compound” is a versatile compound with significant applications in scientific research, medicine, and industry Its unique properties and reactivity make it a valuable tool for various studies and applications

Properties

IUPAC Name

ethyl 4-(3-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-4-27-21(26)18-11-23-19-12(2)8-15(22)10-17(19)20(18)24-16-7-5-6-14(9-16)13(3)25/h5-11H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWRTLNRABIFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.